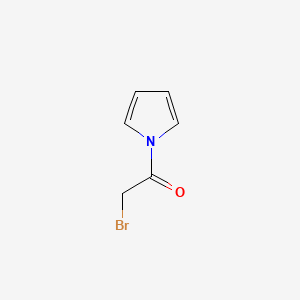
2-Bromo-1-(1H-pyrrol-1-yl)ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is a chemical compound with the molecular formula C6H6BrNO It is a brominated derivative of ethanone, where the bromine atom is attached to the first carbon of the ethanone chain, and a pyrrole ring is attached to the second carbon
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone typically involves the bromination of 1-(1H-pyrrol-1-yl)ethan-1-one. One common method is to react 1-(1H-pyrrol-1-yl)ethan-1-one with bromine in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions can lead to higher purity and consistency in the final product. Additionally, the use of environmentally friendly solvents and reagents is often prioritized to minimize the environmental impact of the production process.
化学反応の分析
Types of Reactions
2-Bromo-1-(1H-pyrrol-1-yl)ethanone can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and sodium alkoxide. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or ethanol.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed in aprotic solvents like tetrahydrofuran (THF).
Major Products Formed
Substitution Reactions: Products include substituted ethanones with various functional groups replacing the bromine atom.
Oxidation Reactions: Products include ketones or carboxylic acids.
Reduction Reactions: Products include alcohols or amines.
科学的研究の応用
2-Bromo-1-(1H-pyrrol-1-yl)ethanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-Bromo-1-(1H-pyrrol-1-yl)ethanone involves its interaction with specific molecular targets and pathways. The bromine atom can act as a leaving group, facilitating the formation of reactive intermediates that can interact with biological molecules. The pyrrole ring can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity for its targets.
類似化合物との比較
Similar Compounds
2-Bromo-1-(1H-pyrrol-2-yl)ethanone: Similar structure but with the bromine atom attached to the second position of the pyrrole ring.
1-(1H-pyrrol-1-yl)ethan-1-one: Lacks the bromine atom, making it less reactive in substitution reactions.
2-(1H-pyrrol-1-yl)ethanol: Contains a hydroxyl group instead of a bromine atom, leading to different chemical properties and reactivity.
Uniqueness
2-Bromo-1-(1H-pyrrol-1-yl)ethanone is unique due to the presence of both a bromine atom and a pyrrole ring, which confer distinct reactivity and potential for diverse chemical transformations. Its ability to undergo various substitution, oxidation, and reduction reactions makes it a versatile intermediate in organic synthesis.
特性
CAS番号 |
143501-78-4 |
|---|---|
分子式 |
C6H6BrNO |
分子量 |
188.024 |
IUPAC名 |
2-bromo-1-pyrrol-1-ylethanone |
InChI |
InChI=1S/C6H6BrNO/c7-5-6(9)8-3-1-2-4-8/h1-4H,5H2 |
InChIキー |
NZDZXSZAGXKOGC-UHFFFAOYSA-N |
SMILES |
C1=CN(C=C1)C(=O)CBr |
同義語 |
1H-Pyrrole, 1-(bromoacetyl)- (9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















